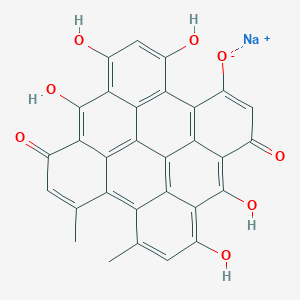
Hypericin Sodium
描述
Hypericin Sodium is a derivative of hypericin, a naturally occurring polycyclic aromatic naphthodianthroneJohn’s Wort . This compound is known for its potent photodynamic properties, making it a valuable compound in various scientific and medical applications .
作用机制
Target of Action
Hypericin Sodium, also known as this compound salt or this compound salt, 95%, primarily targets Glutathione S-transferase A1 and Glutathione S-transferase P . These enzymes play a crucial role in cellular detoxification processes, helping to eliminate potentially harmful substances from the body .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . This compound may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .
Biochemical Pathways
This compound is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . It influences neurotransmitter levels and affects neuroendocrine pathways .
Pharmacokinetics
The pharmacokinetic data of this compound reveals a long elimination half-life (mean values of 36.1 and 33.8 h, respectively, for the doses of 0.05 and 0.1 mg/kg) and mean area under the curve determinations of 1.5 and 3.1 μg/ml × hr, respectively .
Result of Action
This compound is one of the most potent naturally occurring photodynamic agents. It is able to generate the superoxide anion and a high quantum yield of singlet oxygen that are considered to be primarily responsible for its biological effects . The prooxidant photodynamic properties of this compound have been exploited for the photodynamic therapy of cancer (PDT), as this compound, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .
Action Environment
The antiviral efficacy of this compound is largely determined by its affinity toward viral components and by the number of active molecules loaded on single viruses . Its photodynamic nature makes it an effective natural photosensitizer, extending its use in investigating skin disorders . Moreover, this compound demonstrates antiviral and antitumoral properties . Despite its effectiveness in treating cancers and neurological disorders, this compound production faces challenges due to its site-specific nature .
生化分析
Biochemical Properties
Hypericin Sodium is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The nature of these interactions is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph .
Cellular Effects
This compound exhibits remarkable antiproliferative effects upon irradiation on various tumor cells . It can cause substantial effects in cellular ultrastructure, mitochondria function and metabolism, and distribution of Bcl2 proteins in malignant and non-malignant cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its effect clearly depends on concentration and illumination time . It has been shown that the cellular uptake of this compound is dose and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single dose was found to be insufficient to prolong the survival of animals, but fractionated doses could prevent animal death when administered shortly after the resection of the primary tumor .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are dependent on several factors, including the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .
Subcellular Localization
This compound predominantly localizes in mitochondria and lysosomes . Its subcellular localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hypericin Sodium typically involves the conversion of protohypericin to protohypericin salt, followed by irradiation with visible light to form hypericin . The process can be summarized as follows:
Conversion to Protohypericin Salt: Protohypericin is converted to its salt form using solvents like acetone.
Irradiation: The protohypericin salt is then irradiated with visible light to form hypericin.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Hypericum plants, followed by chemical synthesis to increase yield. The extraction process is often cumbersome due to the low yield of hypericin from plant material . Biotechnological approaches, including plant tissue culture and bioreactor-based production, are being explored to enhance the production of hypericin .
化学反应分析
Types of Reactions
Hypericin Sodium undergoes various chemical reactions, including:
Photochemical Reactions: When exposed to light, hypericin can generate reactive oxygen species (ROS) such as singlet oxygen.
Oxidation and Reduction: Hypericin can undergo oxidation to form semiquinone radicals.
Common Reagents and Conditions
Alcohols and Albumins: This compound reacts with alcohols and albumins under photolysis to yield semiquinone radicals.
Major Products
Semiquinone Radicals: Formed during photochemical reactions with alcohols and albumins.
Reactive Oxygen Species (ROS): Generated during photodynamic reactions.
科学研究应用
Hypericin Sodium has a wide range of scientific research applications:
Photodynamic Therapy (PDT): Used as a photosensitizer in the treatment of various cancers, including bladder, colon, breast, and lung cancers.
Antiviral and Antibacterial: Exhibits antiviral activity against viruses like SARS-CoV-2 and has antibacterial properties.
Neuroscience: Investigated for its potential antidepressant effects due to its interaction with neurotransmitter systems.
相似化合物的比较
Hypericin Sodium is often compared with other naphthodianthrones and anthraquinone derivatives:
Pseudohypericin: Another naphthodianthrone found in Hypericum species, similar in structure and function to hypericin.
Emodin: An anthraquinone derivative that serves as a precursor in the biosynthesis of hypericin.
This compound stands out due to its potent photodynamic properties, making it a unique and valuable compound in medical and scientific research.
属性
IUPAC Name |
sodium;9,11,20,22,24-pentahydroxy-13,16-dimethyl-7,18-dioxooctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaen-5-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O8.Na/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28;/h3-6,31,33-34,36-38H,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQYQAKKJNBIA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)[O-])C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H15NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131039-29-5 | |
| Record name | Hypericin Sodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXY9M2KH2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
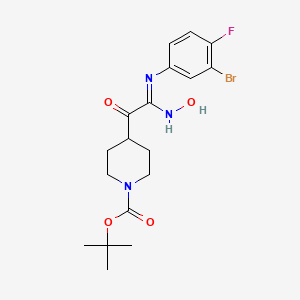
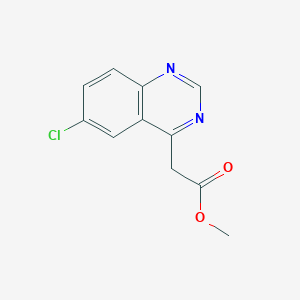
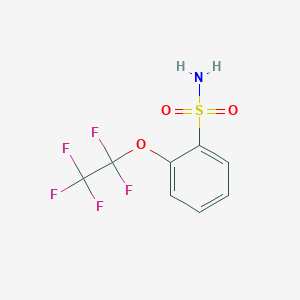
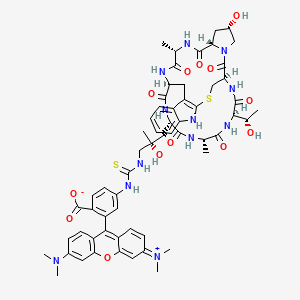
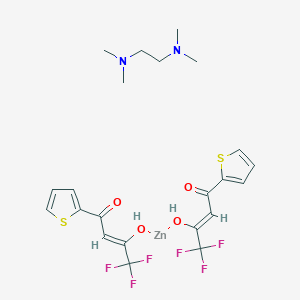
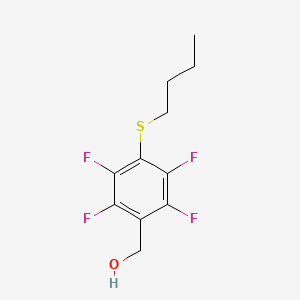

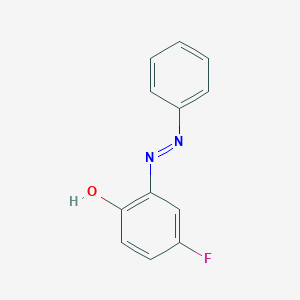

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)


